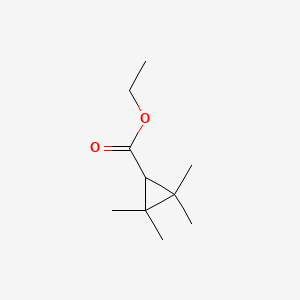![molecular formula C14H10O3 B1616557 3-甲氧基-6H-苯并[c]色烯-6-酮 CAS No. 1143-62-0](/img/structure/B1616557.png)
3-甲氧基-6H-苯并[c]色烯-6-酮
描述
科学研究应用
3-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various derivatives with potential biological activities.
Medicine: The compound’s derivatives have shown potential as cognitive enhancers and neuroprotective agents.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 3-methoxy-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological responses.
Mode of Action
3-methoxy-6H-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these second messengers can then amplify the response of the cell to certain signals, leading to various downstream effects.
Biochemical Pathways
The inhibition of PDE2 by 3-methoxy-6H-benzo[c]chromen-6-one affects the cAMP and cGMP signaling pathways . These pathways play key roles in a variety of physiological processes, including inflammation, smooth muscle relaxation, and the modulation of neural signals. By preventing the breakdown of cAMP and cGMP, 3-methoxy-6H-benzo[c]chromen-6-one can potentially influence these processes.
Result of Action
The inhibition of PDE2 by 3-methoxy-6H-benzo[c]chromen-6-one leads to an increase in the levels of cAMP and cGMP within the cell . This can amplify the cell’s response to certain signals, potentially leading to various physiological effects. For example, increased cAMP levels can lead to reduced inflammation, while increased cGMP levels can lead to smooth muscle relaxation.
生化分析
Biochemical Properties
3-Methoxy-6H-benzo[c]chromen-6-one is known to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of phosphodiesterase II . This interaction suggests that 3-Methoxy-6H-benzo[c]chromen-6-one may play a role in regulating cyclic nucleotide levels within cells .
Cellular Effects
The effects of 3-Methoxy-6H-benzo[c]chromen-6-one on cellular processes are diverse. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . Its role as a potential phosphodiesterase II inhibitor suggests that it may influence cellular metabolism by modulating cyclic nucleotide levels .
Molecular Mechanism
At the molecular level, 3-Methoxy-6H-benzo[c]chromen-6-one exerts its effects through binding interactions with biomolecules, such as enzymes. For example, it has been found to inhibit phosphodiesterase II, potentially leading to changes in gene expression and cellular metabolism .
Metabolic Pathways
3-Methoxy-6H-benzo[c]chromen-6-one is likely involved in various metabolic pathways due to its potential interactions with enzymes such as phosphodiesterase II . These interactions could influence metabolic flux or metabolite levels within cells .
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-methoxy-6H-benzo[c]chromen-6-one involves the cyclization of 3,4-dichlorocoumarins with 1,3-butadiene using a tandem photo-thermal-photo reaction sequence . This method does not require a metal catalyst or peroxide promoter, making it an efficient and versatile approach .
Another method involves the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile under air atmosphere . The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for 3-methoxy-6H-benzo[c]chromen-6-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
3-methoxy-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as hydroxylated benzo[c]chromen-6-ones.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium peroxydisulfate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 3-methoxy-6H-benzo[c]chromen-6-one .
相似化合物的比较
3-methoxy-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-ethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has an ethoxy group instead of a methoxy group, which can lead to different biological activities.
3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: The presence of a methyl group in addition to the methoxy group can alter the compound’s properties and applications.
3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one: The phenylethoxy group introduces additional steric and electronic effects, influencing the compound’s reactivity and biological activity.
These comparisons highlight the uniqueness of 3-methoxy-6H-benzo[c]chromen-6-one and its potential for diverse applications in scientific research.
属性
IUPAC Name |
3-methoxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)17-13(11)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMHOUSWFFEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350545 | |
| Record name | 3-methoxy-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143-62-0 | |
| Record name | 3-methoxy-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1143-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















